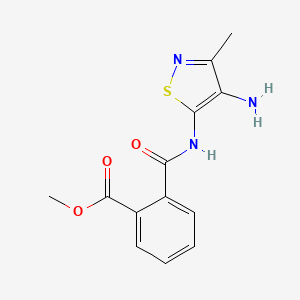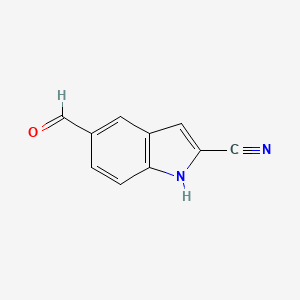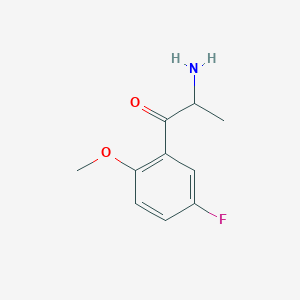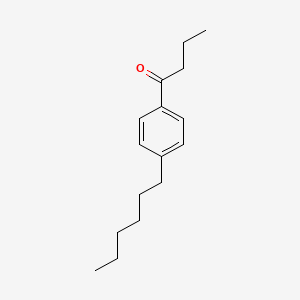
1-Methyl-5-nitroindole-3-boronic Acid Pinacol Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-5-nitroindole-3-boronic Acid Pinacol Ester is a boronic ester derivative of indole, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-5-nitroindole-3-boronic Acid Pinacol Ester can be synthesized through several methods. One common approach involves the borylation of 1-methyl-5-nitroindole using bis(neopentyl glycolato)diboron in the presence of a rhodium catalyst . The reaction typically proceeds under mild conditions, making it suitable for various substrates.
Industrial Production Methods: Industrial production of this compound often involves large-scale borylation reactions using optimized catalysts and reagents to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-nitroindole-3-boronic Acid Pinacol Ester undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.
Protodeboronation: This reaction involves the removal of the boronic ester group, often using a radical approach.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate, and bases like potassium carbonate are commonly used.
Protodeboronation: Radical initiators and specific solvents are employed to facilitate the reaction.
Major Products:
Suzuki-Miyaura Coupling: The major products are biaryl compounds or substituted alkenes, depending on the coupling partner.
Protodeboronation: The major product is the corresponding indole derivative without the boronic ester group.
Scientific Research Applications
1-Methyl-5-nitroindole-3-boronic Acid Pinacol Ester has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-5-nitroindole-3-boronic Acid Pinacol Ester in chemical reactions involves the formation of a boronate complex, which undergoes transmetalation with a palladium catalyst in Suzuki-Miyaura coupling . In protodeboronation, the compound undergoes a radical-induced deboronation process .
Comparison with Similar Compounds
1-Methylindole-5-boronic Acid Pinacol Ester: Similar structure but lacks the nitro group.
2-Nitro-5-pyridineboronic Acid Pinacol Ester: Contains a pyridine ring instead of an indole ring.
Uniqueness: 1-Methyl-5-nitroindole-3-boronic Acid Pinacol Ester is unique due to the presence of both a nitro group and a boronic ester group on the indole ring. This combination enhances its reactivity and versatility in various chemical transformations.
Properties
IUPAC Name |
1-methyl-5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BN2O4/c1-14(2)15(3,4)22-16(21-14)12-9-17(5)13-7-6-10(18(19)20)8-11(12)13/h6-9H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGURGQQXRJHHKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=C(C=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6357175.png)






![2,4,5-Trichloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B6357240.png)



